N-(5-Acetylpyrimidin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-(5-Acetylpyrimidin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrimidine ring, a benzodioxine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Acetylpyrimidin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst.
Introduction of the Acetyl Group: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Formation of the Benzodioxine Ring: The benzodioxine ring is formed by cyclization reactions involving catechol derivatives and appropriate reagents.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(5-Acetylpyrimidin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(5-Acetylpyrimidin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(5-Acetylpyrimidin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
N-(5-Acetylpyrimidin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibiting anti-inflammatory and analgesic properties.
Pyrimidino[4,5-d][1,3]oxazines: Used in the development of new pharmaceuticals and materials.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
923034-29-1 |
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Molecular Formula |
C14H13N3O5S |
Molecular Weight |
335.34 g/mol |
IUPAC Name |
N-(5-acetylpyrimidin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C14H13N3O5S/c1-9(18)10-7-15-14(16-8-10)17-23(19,20)11-2-3-12-13(6-11)22-5-4-21-12/h2-3,6-8H,4-5H2,1H3,(H,15,16,17) |
InChI Key |
LCWVFKDWWFJJHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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